![molecular formula C14H25NO B1462575 N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine CAS No. 1218004-00-2](/img/structure/B1462575.png)
N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine
Vue d'ensemble
Description
“N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine” is a chemical compound with the CAS Number: 1218004-00-2 . It has a molecular weight of 223.36 . The IUPAC name for this compound is (3aR,4S,5R,7S,7aR)-N-(3-methoxypropyl)octahydro-1H-4,7-methanoinden-5-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO/c1-16-7-3-6-15-14-9-10-8-13(14)12-5-2-4-11(10)12/h10-15H,2-9H2,1H3 . This indicates the presence of 14 carbon atoms, 25 hydrogen atoms, and 1 nitrogen atom in the molecule .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Metal Complexes : Compounds similar to N-(3-methoxypropyl)tricyclo[5.2.1.02,6]decan-8-amine have been used to synthesize metal complexes with biological interest metals like MgII, CaII, and ZnII. These complexes were characterized using spectroscopic techniques, indicating applications in understanding drug-metal interactions and potentially designing new materials or catalysts (Sultana et al., 2014).
Transition-State Mimics for Enzyme Catalysis : Certain tricyclic amines are investigated as transition-state mimics for understanding enzyme-catalyzed cis-trans isomerization, crucial for peptide and protein folding and function. This highlights the chemical interest in such structures for studying biological processes and designing enzyme inhibitors or activators (Komarov et al., 2015).
Chemical Reactions and Potential Applications
Formation of Novel Compounds : Reactions involving cyclic amines, including tricyclic compounds, lead to the formation of new series of chemicals, such as bis-triazenes. These syntheses provide insights into novel reaction pathways and potential applications in developing new materials or drugs (Rivera & González-Salas, 2010).
Antiviral Research : Some tricyclic compounds with unique amine moieties have been explored for their antiviral properties against influenza A virus, suggesting a potential avenue for designing new antiviral agents. This underscores the importance of structural variation in medicinal chemistry for enhancing biological activity (Oka et al., 2001).
Magnetic Properties of Complexes : Complexes formed with N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine, a compound closely related in structure and function, have been analyzed for their magnetic properties. Such studies are crucial for materials science, offering insights into the design of new magnetic materials or sensors (Wu et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methoxypropyl)tricyclo[5.2.1.02,6]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-16-7-3-6-15-14-9-10-8-13(14)12-5-2-4-11(10)12/h10-15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUCEWBIYOCCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CC2CC1C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


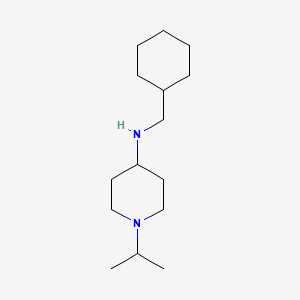
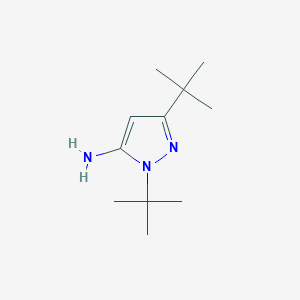

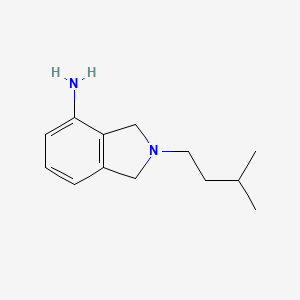

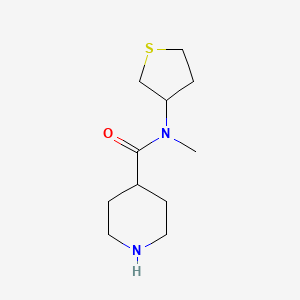
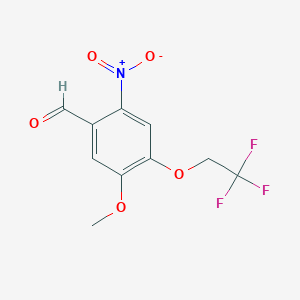
![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462508.png)
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1462510.png)
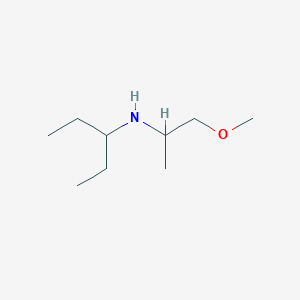

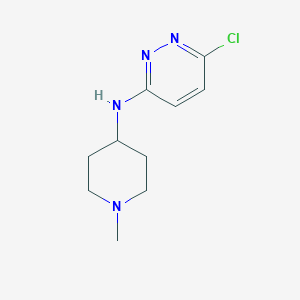
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)
